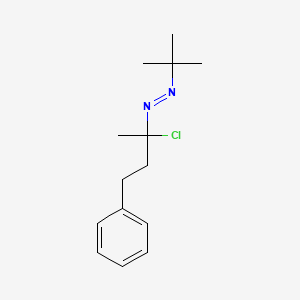
(E)-1-tert-Butyl-2-(2-chloro-4-phenylbutan-2-yl)diazene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1-tert-Butyl-2-(2-chloro-4-phenylbutan-2-yl)diazene is an organic compound characterized by its unique diazene functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-tert-Butyl-2-(2-chloro-4-phenylbutan-2-yl)diazene typically involves the reaction of tert-butylamine with 2-chloro-4-phenylbutan-2-one under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the diazene group. The reaction mixture is usually heated to a temperature of around 80-100°C to ensure complete conversion of the starting materials.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as chromatography, ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
(E)-1-tert-Butyl-2-(2-chloro-4-phenylbutan-2-yl)diazene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the diazene group into amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed under mild conditions.
Major Products Formed
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Formation of amines and related compounds.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
(E)-1-tert-Butyl-2-(2-chloro-4-phenylbutan-2-yl)diazene has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-1-tert-Butyl-2-(2-chloro-4-phenylbutan-2-yl)diazene involves its interaction with specific molecular targets. The diazene group can undergo redox reactions, leading to the generation of reactive intermediates that interact with cellular components. These interactions can modulate various biochemical pathways, resulting in the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- (E)-1-tert-Butyl-2-(2-chloro-4-phenylbutan-2-yl)hydrazine
- (E)-1-tert-Butyl-2-(2-chloro-4-phenylbutan-2-yl)amine
- (E)-1-tert-Butyl-2-(2-chloro-4-phenylbutan-2-yl)ketone
Uniqueness
(E)-1-tert-Butyl-2-(2-chloro-4-phenylbutan-2-yl)diazene is unique due to its diazene functional group, which imparts distinct chemical reactivity and potential biological activity. This sets it apart from similar compounds that may lack the diazene group or possess different functional groups, leading to variations in their chemical and biological properties.
Properties
CAS No. |
57908-80-2 |
|---|---|
Molecular Formula |
C14H21ClN2 |
Molecular Weight |
252.78 g/mol |
IUPAC Name |
tert-butyl-(2-chloro-4-phenylbutan-2-yl)diazene |
InChI |
InChI=1S/C14H21ClN2/c1-13(2,3)16-17-14(4,15)11-10-12-8-6-5-7-9-12/h5-9H,10-11H2,1-4H3 |
InChI Key |
MKIAOPOZMIMDJF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N=NC(C)(CCC1=CC=CC=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















